

Application Notes and Protocols for Testing Fosfomycin Synergy with Other Antibiotics

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Compound of Interest

Compound Name: fosfomycin calcium

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Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1] This distinct mechanism makes it an attractive candidate for combination therapy, particularly against multidrug-resistant (MDR) bacteria.[1] Combining fosfomycin with other antibiotics can lead to synergistic effects, enhancing efficacy, combating resistance, and potentially reducing required dosages to minimize toxicity.[2] These application notes provide detailed protocols for common in vitro methods to assess fosfomycin synergy, a summary of quantitative data from representative studies, and visualizations of experimental workflows and the mechanism of action.

Key Synergy Testing Methods

The most common in vitro methods for evaluating antibiotic synergy are the checkerboard assay, the time-kill assay, and gradient diffusion methods like the E-test.[3] Each method offers distinct advantages and limitations in terms of complexity, cost, and the type of data generated. [3]

Data Presentation: Summary of In Vitro Synergy

The following tables summarize quantitative results from synergy testing of fosfomycin in combination with various antibiotics against several key pathogens.

Table 1: Fosfomycin Synergy Determined by Checkerboard Assay (FICI)

Bacterial Species	Combination Agent	Synergy (FICI \leq 0.5) Rate	Additive (0.5 < FICI \leq 1.0) Rate	Indifference (1.0 < FICI \leq 4.0) Rate	Antagonism (FICI > 4.0) Rate	Reference
K. pneumoniae (KPC-producing)	Tigecycline	13.3% - 16.7%	30.0% - 36.7%	50.0% - 53.3%	0%	[4][5]
K. pneumoniae (MBL-producing)	Ceftazidime-avibactam	72.7%	-	-	-	[6]
P. aeruginosa (MBL-producing)	Colistin	65.0%	-	-	-	[6]
P. aeruginosa (MBL-producing)	Aztreonam-avibactam	55.0%	-	-	-	[6]
Gram-Negative Isolates	Piperacillin-tazobactam	High rates of synergy observed	-	-	0%	[7]
Gram-Negative Isolates	Cephalosporins	High rates of synergy observed	-	-	0%	[7]
Gram-Negative Isolates	Meropenem	High rates of synergy observed	-	-	0%	[7]

FICI (Fractional Inhibitory Concentration Index) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[8] Interpretation

of FICI: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to ≤ 4.0 = Indifference; > 4.0 = Antagonism.[3][8]

Table 2: Fosfomycin Synergy Determined by Time-Kill Assay

Bacteria Species	Combination Agent	Fosfomycin Concentration (x MIC)	Combination Agent Concentration (x MIC)	Time Point (hours)	Log10 CFU/mL Reduction vs. Most Active Agent	Outcome	Reference
P. aeruginosa	Meropenem	4	0.25	24	≥ 2	Synergy	[1]
P. aeruginosa	Meropenem	4	1	24	≥ 2	Synergy	[1]
K. pneumoniae (XDR/PDR)	Meropenem	0.25	0.03	24	≥ 2	Synergy	[9]
K. pneumoniae (XDR/PDR)	Amikacin	-	-	24	≥ 2	Synergy	[9]

Synergy in a time-kill assay is typically defined as a ≥ 2 -log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[3]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess antibiotic synergy in vitro.[3]

a. Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 mg/L glucose-6-phosphate (G6P) for fosfomycin testing.[1]
- Stock solutions of fosfomycin and the partner antibiotic.
- Bacterial inoculum standardized to a 0.5 McFarland standard.
- Multichannel pipette.

b. Procedure:

- Determine Individual MICs: First, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic individually against the test organism using a standard broth microdilution method.[3]
- Plate Preparation: Add 50 μ L of supplemented CAMHB to all wells of a 96-well plate.[2]
- Prepare Drug Dilutions:
 - In column 1, add 50 μ L of the highest concentration of the partner antibiotic (Drug B) and perform serial two-fold dilutions across the plate to column 10. Columns 11 and 12 will serve as controls.[2]
 - In row A, add 50 μ L of the highest concentration of fosfomycin (Drug A) and perform serial two-fold dilutions down the plate to row G. Row H will serve as a control.[2]
- Inoculation: Prepare the bacterial inoculum to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[3] Add the inoculum to all wells.
- Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[2]

- Reading Results: Read the results by visually inspecting for turbidity. The MIC of the combination is the lowest concentration of each drug that inhibits visible growth.[3]
- FICI Calculation: Calculate the FICI as described in the Data Presentation section.[3]

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the rate of bacterial killing.[2]

a. Materials:

- Test tubes or flasks for culture.
- Shaking incubator.
- CAMHB supplemented with 25 mg/L G6P.[1]
- Stock solutions of fosfomycin and the partner antibiotic.
- Bacterial inoculum.
- Sterile saline or PBS for dilutions.
- Agar plates for colony counting.

b. Procedure:

- Inoculum Preparation: From a fresh culture, inoculate colonies into supplemented CAMHB and incubate with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[1] Dilute the suspension to achieve a starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL.[1]
- Test Setup: Set up test tubes containing:
 - Growth control (no antibiotic).
 - Fosfomycin alone at a specific concentration (e.g., 1x MIC).
 - Partner antibiotic alone at a specific concentration (e.g., 1x MIC).

- Fosfomycin and the partner antibiotic in combination at the same concentrations.[3]
- Incubation: Incubate all tubes at 37°C in a shaking incubator.[3]
- Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[3]
- Bacterial Enumeration:
 - Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.[1]
 - Plate a specific volume of the appropriate dilutions onto agar plates.[1]
 - Incubate the plates at 35-37°C for 18-24 hours.[1]
 - Count the number of colonies to determine the CFU/mL.[1]
- Data Analysis: Plot the log₁₀ CFU/mL versus time for all conditions. Synergy is generally defined as a ≥ 2 -log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a given time point.[1]

E-test Synergy Protocol

The E-test (gradient diffusion) method is a simpler alternative for synergy testing.[4][5]

a. Materials:

- Large agar plates with supplemented MHA.
- Bacterial inoculum standardized to a 0.5 McFarland standard.
- Fosfomycin and partner antibiotic E-test strips.

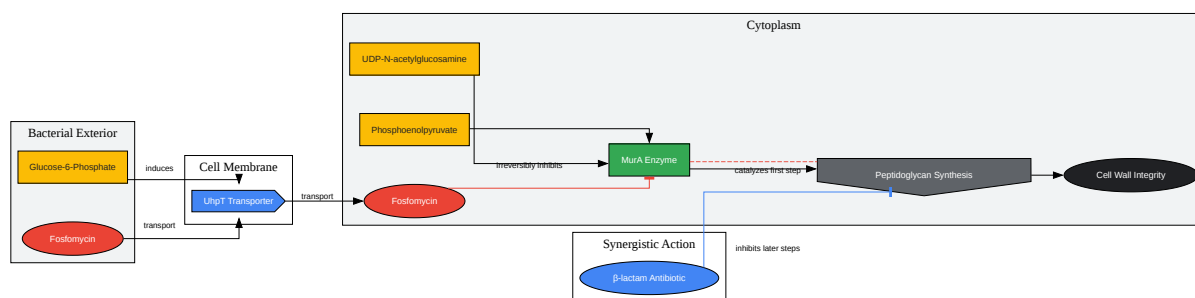
b. Procedure:

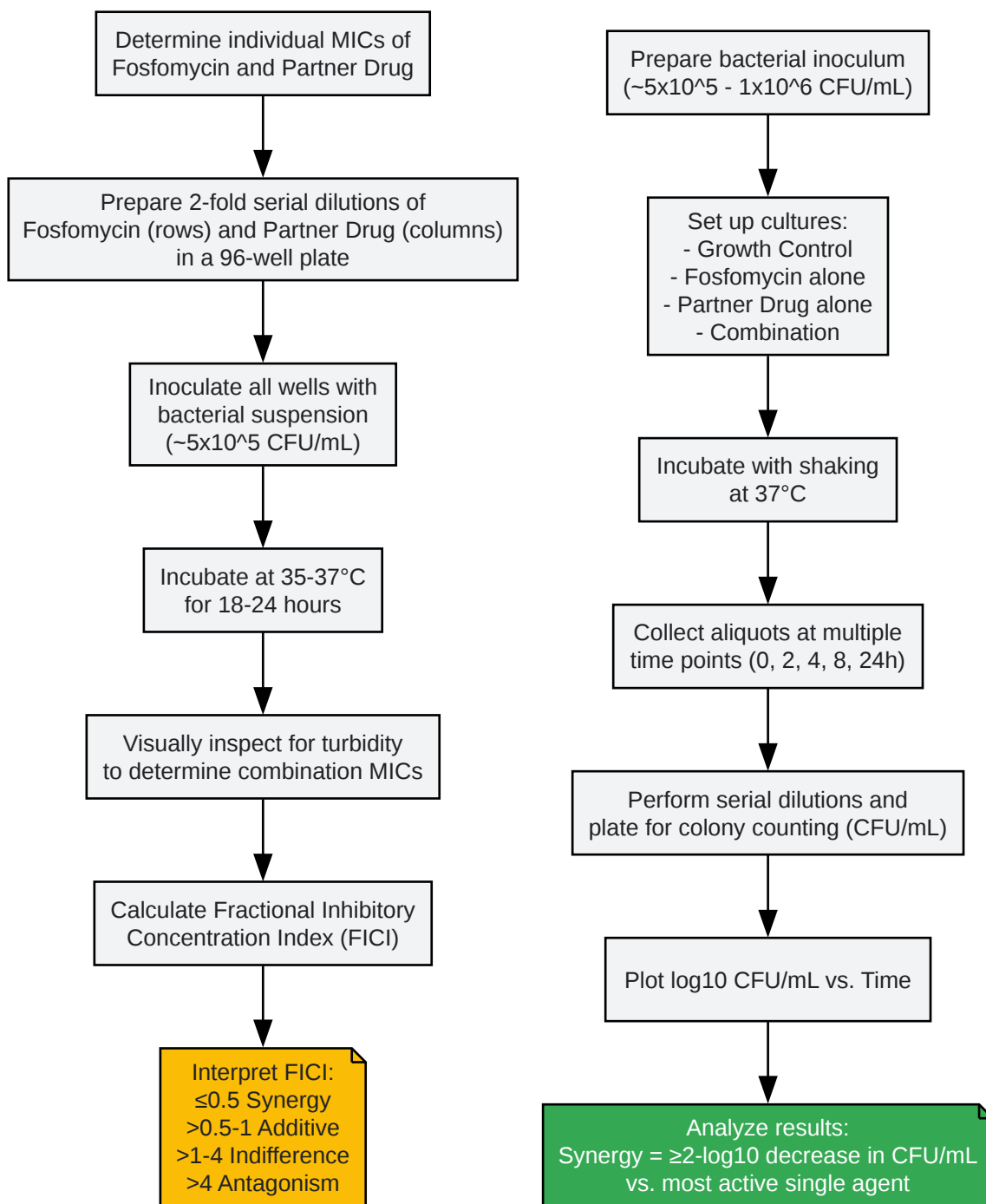
- Inoculation: Swab the surface of the agar plate with the standardized bacterial inoculum to create a lawn.

- Strip Application: Place the E-test strips for fosfomycin and the partner antibiotic at a 90° angle to each other.[\[4\]](#)[\[5\]](#)
- Incubation: Incubate the plates at 35-37°C for 18-24 hours.
- Reading Results: Read the MIC values where the inhibition ellipses intersect the strips.
- FICI Calculation: Calculate the FICI using the MIC values obtained from the E-test.

Visualizations

Signaling Pathways and Experimental Workflows





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